2,7-Diazaspiro[4.5]decan-3-one hydrochloride
CAS No.: 1385696-86-5
Cat. No.: VC2877512
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride - 1385696-86-5](/images/structure/VC2877512.png)
Specification
CAS No. | 1385696-86-5 |
---|---|
Molecular Formula | C8H15ClN2O |
Molecular Weight | 190.67 g/mol |
IUPAC Name | 2,9-diazaspiro[4.5]decan-3-one;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H |
Standard InChI Key | DEIZDSYWTHMOAV-UHFFFAOYSA-N |
SMILES | C1CC2(CC(=O)NC2)CNC1.Cl |
Canonical SMILES | C1CC2(CC(=O)NC2)CNC1.Cl |
Introduction
Basic Properties and Structure
Chemical Identity and Nomenclature
2,7-Diazaspiro[4.5]decan-3-one hydrochloride features a spirocyclic structure with a gamma-lactam ring (containing one nitrogen atom) fused at a spiro carbon to a piperidine ring (containing the second nitrogen atom). It is worth noting that this compound is sometimes referred to as 2,9-diazaspiro[4.5]decan-3-one hydrochloride in some databases, reflecting different numbering conventions for the nitrogen atoms within the spiro system.
Physical and Chemical Properties
The compound possesses specific physicochemical characteristics that define its behavior in various experimental settings. Table 1 summarizes the key properties of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride.
Table 1: Fundamental Properties of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride
Property | Value |
---|---|
CAS Number | 1385696-86-5 |
Molecular Formula | C8H15ClN2O |
Molecular Weight | 190.67 g/mol |
Physical Form | Oil |
Purity (Commercial) | 95% |
IUPAC Name | 2,9-diazaspiro[4.5]decan-3-one;hydrochloride |
Structural Identification Parameters
For accurate identification and characterization in analytical work, the compound has several standardized identifiers that enable unambiguous recognition across different chemical databases and research publications.
Table 2: Chemical Identifiers for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H |
Standard InChIKey | DEIZDSYWTHMOAV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC(=O)NC2)CNC1.Cl |
Chemical Properties and Reactivity
Stability Profile
Based on storage recommendations from multiple sources, 2,7-Diazaspiro[4.5]decan-3-one hydrochloride should be stored at 2-8°C (refrigerated conditions) to maintain optimal stability . The hydrochloride salt form provides enhanced stability compared to the free base form by preventing oxidation and other degradation pathways that might affect the amine functionality.
Solubility Characteristics
The compound demonstrates specific solubility characteristics that are important for its application in research settings. The preparation of stock solutions requires selection of appropriate solvents based on the intended application. Once solutions are prepared, they should be stored in separate packages to prevent degradation caused by repeated freezing and thawing cycles .
Table 3: Solution Stability Guidelines
Storage Condition | Recommended Use Period |
---|---|
-80°C | Up to 6 months |
-20°C | Up to 1 month |
For enhancing solubility, especially when preparing stock solutions, heating the sample to 37°C followed by ultrasonic bath treatment for a short period is recommended .
Chemical Reactivity
The reactivity of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride is primarily determined by its functional groups, particularly:
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The lactam group (C=O), which can participate in nucleophilic addition reactions
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The secondary amine in the piperidine ring, which can serve as a site for alkylation, acylation, or other nitrogen-centered reactions
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The spirocyclic structure, which provides a rigid three-dimensional scaffold that influences the stereochemical outcome of reactions
Biological Activity and Applications
Pharmacological Significance
2,7-Diazaspiro[4.5]decan-3-one hydrochloride has been studied for its potential biological activities, including interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism.
One notable finding is the compound's potential inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis, a form of programmed cell death. This interaction suggests potential applications in conditions where dysregulated cell death pathways contribute to disease pathology.
Research Applications
The compound finds application in several research contexts:
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As a pharmacological tool to investigate RIPK1-mediated cellular processes
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In structure-activity relationship studies exploring the importance of spirocyclic scaffolds in biological activity
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As a building block for the synthesis of more complex bioactive molecules with potential therapeutic properties
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In studies of necroptosis and related cell death mechanisms
Parameter | Classification |
---|---|
Hazard Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
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